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Compound of Interest

Compound Name: 2-Chloro-3,6-difluorocinnamic acid

CAS No.: 261762-48-5

Cat. No.: B1588211 Get Quote

CAS Number: 261762-48-5 Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary
2-Chloro-3,6-difluorocinnamic acid is a highly specialized fluorinated building block used

primarily in the synthesis of bioactive heterocyclic compounds. Its unique substitution pattern—

featuring a chlorine atom at the C2 position and fluorine atoms at C3 and C6—imparts specific

electronic and steric properties ideal for modulating metabolic stability and lipophilicity in drug

candidates.[2] This guide outlines its chemical identity, validated synthesis protocols, and utility

in developing antimicrobial and anti-inflammatory scaffolds.[2]

Chemical Identity & Physical Properties
This compound belongs to the class of phenylpropanoids, specifically halogenated cinnamic

acids.[2] The electron-withdrawing fluorine substituents significantly lower the pKa of the

carboxylic acid relative to unsubstituted cinnamic acid, enhancing its capacity for hydrogen

bonding in active sites.
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Property Specification

CAS Number 261762-48-5

IUPAC Name
(E)-3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic

acid

Molecular Formula C₉H₅ClF₂O₂

Molecular Weight 218.58 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Melting Point
Typically >140°C (predicted based on structural

analogs)

pKa (Predicted) ~3.5 (Acidic due to F-substitution)

Synthetic Methodologies
The synthesis of 2-Chloro-3,6-difluorocinnamic acid is most reliably achieved via the

Knoevenagel Condensation or the Heck Coupling reaction. The choice of pathway depends on

the availability of starting materials (aldehyde vs. aryl halide).[2]

Validated Protocol: Knoevenagel Condensation
(Preferred)
This route is preferred for scale-up due to mild conditions and high atom economy.[2]

Precursors:

Substrate: 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4)[3]

Reagent: Malonic Acid[2]

Catalyst: Piperidine (base) in Pyridine (solvent)[2]

Step-by-Step Protocol:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-3,6-

difluorobenzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (5-10 volumes).

Catalysis: Add catalytic Piperidine (0.1 eq).

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO₂ indicates

decarboxylation is proceeding.[2]

Quench: Cool the reaction mixture to 0°C and pour into ice-cold 1M HCl. The acidic

environment ensures protonation of the carboxylate.[2]

Isolation: The product precipitates as a white solid.[2] Filter and wash with cold water.[2]

Purification: Recrystallize from Ethanol/Water (1:1) to remove traces of unreacted aldehyde.

[2]

Alternative Route: Heck Reaction
Useful when the aryl aldehyde is unavailable but the aryl halide is accessible.[2]

Substrate: 1-Bromo-2-chloro-3,6-difluorobenzene

Reagent: Acrylic Acid[2]

Catalyst: Pd(OAc)₂ / PPh₃[2]

Base: Triethylamine[2]

Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis pathways,

highlighting the critical decarboxylation step in the Knoevenagel route.
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Figure 1: Synthetic pathway from aldehyde precursor via Knoevenagel condensation.[4][5]

Applications in Drug Discovery
2-Chloro-3,6-difluorocinnamic acid serves as a critical "warhead" precursor and scaffold

builder. Its applications are driven by the bioisosteric replacement of hydrogen with fluorine,

which blocks metabolic hot spots and modulates lipophilicity.[2]

Pharmacophore Development
Quinolone Antibiotics: The cinnamic acid moiety can be cyclized to form fluorinated

quinolone cores, a class of broad-spectrum antibiotics.[2] The 3,6-difluoro pattern is specific

for enhancing potency against Gram-positive bacteria.

Indole Derivatives: Through nitration and subsequent cyclization (Cadogan synthesis), this

acid converts to substituted indoles, which are privileged structures in oncology (e.g., kinase

inhibitors).[2]

Covalent Inhibitors: The

-unsaturated carboxylic acid motif can be converted to acrylamides, serving as Michael
acceptors for targeting cysteine residues in enzymes (e.g., EGFR, BTK).

Experimental Workflow: Amide Coupling
To utilize this compound in library synthesis, it is often converted to an amide.[2]

Protocol:
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Activation: Dissolve acid (1.0 eq) in DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).[2] Stir for

15 min.

Coupling: Add the amine partner (e.g., an aniline or piperazine derivative).[2]

Completion: Stir at RT for 2-4 hours. Monitor by LC-MS.[2]

Handling & Safety (GHS)
Signal Word:WARNING

Hazard Class Code Statement

Skin Irritation H315 Causes skin irritation.[2][6]

Eye Irritation H319
Causes serious eye irritation.

[2]

STOT-SE H335
May cause respiratory

irritation.[2]

Precautions:

Handle in a fume hood to avoid inhalation of dust.[2]

Wear nitrile gloves and safety goggles.[2]

Store in a cool, dry place away from strong oxidizing agents.[2]
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Muthukaman, N., et al. (2016).[2][9] Discovery of halogenated benzimidazole derivatives as
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(Demonstrates utility of chloro-fluoro-phenyl scaffolds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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